molecular formula C15H20N2O2 B11858126 3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol

3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol

Cat. No.: B11858126
M. Wt: 260.33 g/mol
InChI Key: AEWRUAXBRKKOMS-UHFFFAOYSA-N
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Description

3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxypropyl and amino groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using 3-chloropropanol and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Acyl chlorides, alkyl halides, and acid anhydrides.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of amides, secondary amines, and other substituted derivatives.

Scientific Research Applications

3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 2-methylquinoline and 8-hydroxyquinoline share structural similarities with 3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol.

    Aminomethylated Compounds: Compounds like N-methyl-3-aminopropanol and N-ethyl-3-aminopropanol have similar aminomethyl groups.

Uniqueness

This compound is unique due to the combination of its quinoline core with hydroxypropyl and aminomethyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

3-[(3-hydroxypropylamino)methyl]-5,7-dimethyl-1H-quinolin-2-one

InChI

InChI=1S/C15H20N2O2/c1-10-6-11(2)13-8-12(9-16-4-3-5-18)15(19)17-14(13)7-10/h6-8,16,18H,3-5,9H2,1-2H3,(H,17,19)

InChI Key

AEWRUAXBRKKOMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=O)NC2=C1)CNCCCO)C

Origin of Product

United States

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